molecular formula C20H19ClN2O3 B2979211 N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide CAS No. 1008437-87-3

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide

Cat. No.: B2979211
CAS No.: 1008437-87-3
M. Wt: 370.83
InChI Key: YUPLAHOFBMTIPE-UHFFFAOYSA-N
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Description

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of an indolin-2-one core, a benzyl group substituted with an allyloxy moiety, and an acetamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolin-2-one core, followed by the introduction of the benzyl group and the allyloxy moiety. The final step involves the acylation of the indolin-2-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide include other indolin-2-one derivatives with different substituents. Examples include:

  • N-(1-(2-(methoxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide
  • N-(1-(2-(ethoxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the allyloxy moiety, in particular, may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[5-chloro-2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-10-26-18-7-5-4-6-14(18)12-23-17-9-8-15(21)11-16(17)19(20(23)25)22-13(2)24/h3-9,11,19H,1,10,12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLAHOFBMTIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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